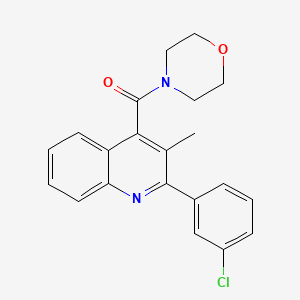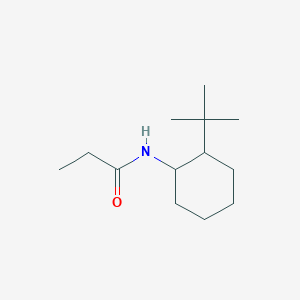![molecular formula C16H25NO B5313000 N-[1-(4-sec-butylphenyl)propyl]propanamide](/img/structure/B5313000.png)
N-[1-(4-sec-butylphenyl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-sec-butylphenyl)propyl]propanamide, also known as JNJ-7925476, is a selective antagonist of the orexin 1 receptor (OX1R). Orexins are neuropeptides that play a crucial role in regulating sleep-wake cycles, feeding behavior, and energy homeostasis. Orexin receptors are widely distributed in the central nervous system, making them attractive targets for drug discovery.
Mechanism of Action
N-[1-(4-sec-butylphenyl)propyl]propanamide selectively blocks the OX1R, which is highly expressed in the hypothalamus, a brain region that plays a crucial role in regulating sleep-wake cycles and feeding behavior. Orexins bind to OX1R and OX2R to regulate these functions. By blocking OX1R, N-[1-(4-sec-butylphenyl)propyl]propanamide decreases wakefulness and increases NREM sleep. It also decreases food intake and body weight gain by reducing the rewarding properties of food.
Biochemical and Physiological Effects:
N-[1-(4-sec-butylphenyl)propyl]propanamide has been shown to have several biochemical and physiological effects. It decreases the firing rate of orexin neurons in the hypothalamus, which is responsible for regulating sleep-wake cycles and feeding behavior. It also decreases the release of dopamine in the nucleus accumbens, a brain region that plays a crucial role in reward processing. This decrease in dopamine release reduces the rewarding properties of food, leading to a decrease in food intake and body weight gain.
Advantages and Limitations for Lab Experiments
N-[1-(4-sec-butylphenyl)propyl]propanamide has several advantages for lab experiments. It is a selective antagonist of OX1R, which makes it a useful tool for studying the role of orexin receptors in regulating sleep-wake cycles, feeding behavior, and energy homeostasis. It has also been shown to be effective in decreasing food intake and body weight gain in both rats and mice. However, N-[1-(4-sec-butylphenyl)propyl]propanamide has some limitations for lab experiments. It has a relatively low potency and affinity for OX1R compared to other orexin receptor antagonists. Its short half-life also limits its usefulness in long-term experiments.
Future Directions
There are several future directions for the study of N-[1-(4-sec-butylphenyl)propyl]propanamide. One direction is to investigate the effects of chronic administration of N-[1-(4-sec-butylphenyl)propyl]propanamide on sleep-wake cycles, feeding behavior, and energy homeostasis. Another direction is to study the effects of N-[1-(4-sec-butylphenyl)propyl]propanamide on other brain regions that are involved in regulating these functions. Additionally, the development of more potent and selective OX1R antagonists could improve our understanding of the role of orexin receptors in these processes.
Synthesis Methods
The synthesis of N-[1-(4-sec-butylphenyl)propyl]propanamide involves the reaction of 4-sec-butylphenylboronic acid with 1-bromo-3-chloropropane to form 1-(4-sec-butylphenyl)propyl-3-chloropropane. This intermediate is then reacted with N-(2-cyanopropan-2-yl)acetamide in the presence of a palladium catalyst to give N-[1-(4-sec-butylphenyl)propyl]propanamide. The overall yield of the synthesis is around 30%.
Scientific Research Applications
N-[1-(4-sec-butylphenyl)propyl]propanamide has been used in various scientific research applications to study the role of orexin receptors in regulating sleep-wake cycles, feeding behavior, and energy homeostasis. It has been shown to decrease wakefulness and increase non-rapid eye movement (NREM) sleep in rats and mice. N-[1-(4-sec-butylphenyl)propyl]propanamide has also been used to study the effects of orexin receptor antagonism on food intake and body weight. It has been shown to decrease food intake and body weight gain in both rats and mice.
properties
IUPAC Name |
N-[1-(4-butan-2-ylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-5-12(4)13-8-10-14(11-9-13)15(6-2)17-16(18)7-3/h8-12,15H,5-7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIEBZMJHEPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(CC)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)

![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)


![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)
![N,5,7-trimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5312973.png)

![2,5-dimethyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5313007.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)
![3-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313019.png)
